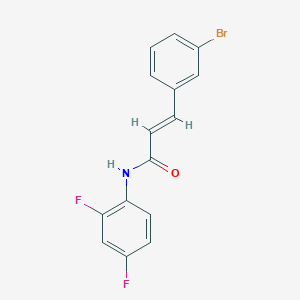

3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Description

3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide is an acrylamide derivative featuring a brominated phenyl group at the β-position and a 2,4-difluorophenyl substituent on the amide nitrogen. This compound is of interest due to its structural complexity, which combines halogenated aromatic systems with a reactive acrylamide backbone.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF2NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-6-5-12(17)9-13(14)18/h1-9H,(H,19,20)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCTXDIVHGPWDR-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide typically involves the following steps:

Bromination: The starting material, 3-bromophenylacrylamide, undergoes bromination to introduce the bromophenyl group.

Fluorination: The difluorophenyl group is introduced through a fluorination reaction, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reaction: The bromophenyl and difluorophenyl groups are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur, where the bromophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O₂, and organic solvents like dichloromethane (DCM).

Reduction: LiAlH₄, NaBH₄, and solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles like sodium iodide (NaI) and solvents like acetone.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Biological Studies

Anti-inflammatory Activity

Research has indicated that compounds structurally related to 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide exhibit significant anti-inflammatory properties. A study involving a series of caffeic acid amides demonstrated that structural modifications could enhance biological activity. For instance, compounds with specific substituents showed promising nitric oxide inhibition, suggesting that similar modifications in the target compound may yield beneficial effects in reducing inflammation .

Cancer Research

The compound's structural features make it a candidate for exploring anticancer activity. The presence of bromine and fluorine substituents can influence the electronic properties and steric factors of the molecule, potentially enhancing its interaction with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of acrylamide compounds can inhibit tumor growth by interfering with cellular signaling pathways .

Polymer Chemistry

The acrylamide functional group allows for polymerization, making this compound valuable in creating new materials. Its ability to form cross-linked networks can be utilized in developing hydrogels or coatings with specific mechanical properties. Such materials are essential in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Case Studies

-

Anti-inflammatory Research

A study conducted on structurally similar compounds demonstrated effective inhibition of nitric oxide production in macrophages, indicating potential therapeutic applications for inflammatory diseases. The results highlighted that specific substitutions could enhance anti-inflammatory activity significantly . -

Polymer Development

In a case study focusing on polymeric materials derived from acrylamide compounds, researchers successfully synthesized a hydrogel that exhibited controlled release properties for drug delivery applications. The incorporation of this compound into the polymer matrix improved mechanical stability and biocompatibility .

Mechanism of Action

The mechanism by which 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Systems

(a) N1-(2,4-Difluorophenyl)-3-(5-Chloro-1,3-Dimethyl-1H-Pyrazol-4-yl)acrylamide

- Structure : Features a pyrazole ring substituted with chlorine and methyl groups, coupled with a 2,4-difluorophenyl acrylamide.

- Applications : Demonstrated utility in agrochemicals and material science due to its thermal stability and capacity for hydrophobic interactions .

(b) (2E)-N-(3-Chloro-4-Fluorophenyl)-3-(2,3,4-Trimethoxyphenyl)acrylamide

- Structure : Combines a 3-chloro-4-fluorophenyl group with a trimethoxyphenyl acrylamide.

- halogen bonding).

- Pharmacological Relevance : Such analogs are often explored for kinase inhibition or anticancer activity .

(c) 3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)-2-Methoxyethyl]acrylamide

- Structure : Substituted with hydroxyl and methoxy groups on both aromatic systems.

- Key Differences : Polar functional groups enhance solubility but may reduce membrane permeability compared to halogenated analogs.

- Bioactivity : Exhibits significant anti-inflammatory activity (IC50 = 17.00 μM), outperforming quercetin in some assays .

Functional Group-Driven Comparisons

(a) Electron-Withdrawing vs. Electron-Donating Substituents

- Halogens (Br, F, Cl) : Bromine and fluorine in the target compound enhance lipophilicity and stabilize aromatic π-systems via inductive effects, favoring interactions with hydrophobic pockets in biological targets .

- Hydroxyl/Methoxy Groups : Found in analogs like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide , these groups facilitate hydrogen bonding but may limit blood-brain barrier penetration .

(b) Amide Nitrogen Modifications

- 2,4-Difluorophenyl vs. Other Aryl Groups: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., N-(3-chlorophenyl) derivatives), as fluorine reduces susceptibility to oxidative degradation .

Pharmacological and Toxicological Profiles

Biological Activity

3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

- Molecular Formula : C15H10BrF2NO

- Molecular Weight : 338.15 g/mol

- Predicted Boiling Point : 463.4 ± 45.0 °C

- Density : 1.565 ± 0.06 g/cm³

- pKa : 11.70 ± 0.70

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research indicates that compounds similar to this compound can exhibit significant antitumor effects. For instance, studies have shown that certain derivatives can inhibit microtubule assembly, leading to apoptosis in cancer cells such as MDA-MB-231 breast cancer cells. These compounds were found to enhance caspase-3 activity, indicating a potential mechanism for inducing cell death in tumor cells .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of compounds in the same class as this compound. For example, derivatives have demonstrated the ability to inhibit nitric oxide production in vitro, with some exhibiting an IC50 value as low as 3.7 μM . This suggests that the compound may be effective in reducing inflammatory responses.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been noted in various studies, with some showing effectiveness against a range of pathogens. While specific data on this compound is limited, its structural analogs have demonstrated notable antifungal and antibacterial activity .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde (e.g., 3-bromobenzaldehyde) and an acrylamide precursor (e.g., N-(2,4-difluorophenyl)acetamide). Key steps include:

- Reaction Conditions : Use anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and catalytic bases like piperidine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted aldehydes .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the acrylamide bond and substituent positions (e.g., fluorine coupling patterns in 2,4-difluorophenyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~376.2 for C₁₅H₁₀BrF₂NO) .

- Infrared Spectroscopy (IR) : Identifies acrylamide C=O stretches (~1650 cm⁻¹) and aryl C-Br vibrations (~600 cm⁻¹) .

Q. What preliminary biological screening protocols are recommended for this compound?

- Methodological Answer :

- Anticancer Activity : Screen against NCI-60 cell lines using MTT assays at concentrations 1–100 µM. Include positive controls (e.g., cisplatin) and measure IC₅₀ values .

- Toxicity Profiling : Use Toxi-light assays to assess membrane integrity in non-cancerous cell lines (e.g., HEK-293) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Protect from light in amber vials at –20°C under inert gas (argon). Desiccate to prevent hydrolysis of the acrylamide bond .

- Stability Tests : Monitor degradation via HPLC every 3 months; <5% degradation over 12 months indicates acceptable stability .

Advanced Research Questions

Q. What mechanistic studies can elucidate its interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, kₐ) to recombinant kinases (e.g., EGFR or PI3K) .

- Inhibition Constants (Kᵢ) : Determine via competitive enzymatic assays with fluorogenic substrates (e.g., ATP analogs) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Co-crystallize with a kinase domain using vapor diffusion (PEG 3350, pH 7.4). Resolve to ≤2.0 Å resolution to map hydrogen bonds between the difluorophenyl group and kinase active sites .

Q. What retrosynthetic strategies are viable for large-scale production?

- Methodological Answer :

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys propose routes prioritizing atom economy. For example, a one-step Heck coupling between 3-bromophenylboronic acid and N-(2,4-difluorophenyl)acryloyl chloride .

- Scale-Up Challenges : Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) and reduce solvent volume to improve yield (>70%) .

Q. How can structure-activity relationship (SAR) studies enhance potency?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with:

- Halogen Swaps : Replace bromine with chlorine to assess steric effects .

- Fluorine Positioning : Test 3,4-difluorophenyl vs. 2,4-difluorophenyl derivatives for kinase selectivity .

- In Silico Modeling : Use docking simulations (AutoDock Vina) to predict binding affinity changes .

Q. How should contradictory data on reaction yields or bioactivity be resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under reported conditions (e.g., solvent purity, catalyst source) and characterize products rigorously to identify impurities .

- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with orthogonal methods (e.g., Western blot for target inhibition) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.